molecular formula C19H22F3N3O2 B6947917 N-cyclopentyl-2-(4-methylphenyl)-3-oxo-N-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxamide

N-cyclopentyl-2-(4-methylphenyl)-3-oxo-N-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxamide

Cat. No.: B6947917
M. Wt: 381.4 g/mol
InChI Key: MMOWDKONUVDCQV-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-methylphenyl)-3-oxo-N-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-cyclopentyl-2-(4-methylphenyl)-3-oxo-N-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O2/c1-13-6-8-15(9-7-13)25-17(26)12-16(23-25)18(27)24(11-10-19(20,21)22)14-4-2-3-5-14/h6-9,12,14,23H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOWDKONUVDCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(N2)C(=O)N(CCC(F)(F)F)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-methylphenyl)-3-oxo-N-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide under basic conditions.

    Attachment of the 4-methylphenyl group: This can be done via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride.

    Incorporation of the trifluoropropyl group: This step involves the reaction of the intermediate compound with a trifluoropropylating agent, such as trifluoropropyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-methylphenyl)-3-oxo-N-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases, as well as appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-methylphenyl)-3-oxo-N-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the protein’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-(4-methylphenyl)-3-oxo-N-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxamide: A closely related compound with a different substitution pattern on the pyrazole ring.

    N-cyclopentyl-2-(4-methylphenyl)-3-oxo-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide: A compound with a similar structure but a different trifluoroalkyl group.

Uniqueness

The uniqueness of N-cyclopentyl-2-(4-methylphenyl)-3-oxo-N-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxamide lies in its specific combination of substituents, which can confer unique biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

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